molecular formula C13H13NO2 B11889530 (E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one

(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one

Cat. No.: B11889530
M. Wt: 215.25 g/mol
InChI Key: VRAWUWJOCCTNIF-AATRIKPKSA-N
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Description

(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and methoxybutenone derivatives.

    Condensation Reaction: The key step involves a condensation reaction between the indole and the methoxybutenone derivative. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Oxidation can yield products such as 4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one ketone or carboxylic acid derivatives.

    Reduction: Reduction can produce alcohols or fully reduced alkanes.

    Substitution: Substitution reactions can introduce various functional groups onto the indole ring, leading to halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its indole moiety makes it a candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action for (E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one is not well-documented. indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.

Uniqueness

(E)-4-(1H-Indol-4-yl)-1-methoxybut-3-en-2-one is unique due to its specific methoxybutenone side chain, which may confer distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for exploring new applications and understanding its specific interactions and effects.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(E)-4-(1H-indol-4-yl)-1-methoxybut-3-en-2-one

InChI

InChI=1S/C13H13NO2/c1-16-9-11(15)6-5-10-3-2-4-13-12(10)7-8-14-13/h2-8,14H,9H2,1H3/b6-5+

InChI Key

VRAWUWJOCCTNIF-AATRIKPKSA-N

Isomeric SMILES

COCC(=O)/C=C/C1=C2C=CNC2=CC=C1

Canonical SMILES

COCC(=O)C=CC1=C2C=CNC2=CC=C1

Origin of Product

United States

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